Ciramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Early Research on Analgesic Effects

Ciramadol is a medication that was investigated as a potential pain reliever in the 1970s and 1980s. Studies from this era explored its effectiveness compared to other pain medications, such as codeine [].

These studies provided mixed results, with some suggesting ciramadol offered pain relief and others finding it to be no more effective than a placebo [, ].

Ciramadol, also known by its developmental code WY-15,705, is a synthetic opioid analgesic that was developed in the late 1970s. It is classified as a benzylamine derivative and is structurally related to other analgesics such as tramadol and tapentadol. Ciramadol exhibits both agonist and antagonist properties at opioid receptors, making it a unique compound in pain management. Its chemical formula is C₁₈H₂₃N₃O₂, and it has a molecular weight of 313.39 g/mol. The compound has been primarily investigated for its potential use in treating moderate to severe pain, particularly postoperative pain.

Ciramadol's mixed agonist-antagonist activity at the μ-opioid receptor allows it to bind and activate the receptor to a certain extent, producing analgesia. However, it also possesses antagonist properties that prevent complete receptor activation, potentially leading to a ceiling effect on pain relief and reduced risk of dependence compared to full agonists [, ]. Further research is needed to fully elucidate the specific interactions between Ciramadol and the μ-opioid receptor.

The detailed synthetic pathway for ciramadol can be complex and may vary depending on the specific method employed.

Ciramadol exhibits significant biological activity as an analgesic. It acts on the central nervous system by binding to opioid receptors, resulting in pain relief. Studies have shown that ciramadol's analgesic efficacy compares favorably against traditional opioids and non-opioid analgesics. In clinical trials, it has demonstrated effectiveness in managing postoperative pain when compared with pentazocine and aspirin . Its dual action as an agonist-antagonist allows it to provide pain relief while potentially minimizing some side effects associated with full agonists.

Ciramadol has potential applications primarily in the field of medicine as an analgesic for managing pain. Its unique mechanism of action allows it to be utilized in various clinical settings, including:

- Postoperative Pain Management: Ciramadol has been studied for its effectiveness in alleviating pain following surgical procedures.

- Chronic Pain Treatment: Due to its opioid-like properties, it may also be considered for chronic pain conditions where traditional analgesics are insufficient.

Research on ciramadol has indicated that it interacts with various receptor systems within the body. Notably:

- Opioid Receptors: Ciramadol acts as a partial agonist at mu-opioid receptors while exhibiting antagonist properties at kappa receptors . This dual action helps mitigate some adverse effects typically associated with opioid use.

- Cardiovascular Effects: Studies have noted changes in blood pressure with higher doses of ciramadol, suggesting the need for careful monitoring during administration .

Ciramadol shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tramadol | Opioid Analgesic | Dual action on serotonin and norepinephrine reuptake inhibition | Less potent than ciramadol but widely used |

| Tapentadol | Opioid Analgesic | Mu-opioid receptor agonist and norepinephrine reuptake inhibitor | Similar but more potent; used for moderate to severe pain |

| Venlafaxine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor | Primarily used for depression; not an analgesic |

| Dezocine | Partial Agonist | Agonist at mu-opioid receptors | Unique structure; less common in clinical use |

Ciramadol's unique combination of agonist-antagonist properties at opioid receptors distinguishes it from these similar compounds, potentially offering a balance between efficacy and safety in pain management.

Discovery and Development Timeline in the Late 1970s

Ciramadol (WY-15,705) emerged from pharmaceutical research in the late 1970s as scientists sought safer alternatives to traditional opioid analgesics. Developed by Wyeth Pharmaceuticals (as indicated by its experimental code designation), ciramadol was part of a broader effort to create compounds with reduced adverse effects while maintaining effective pain control.

The initial chemical synthesis and pharmacological characterization of ciramadol occurred during this period, with early studies demonstrating its mixed opioid receptor profile. The compound's development represented an important advance in analgesic research, particularly as researchers recognized the limitations and risks associated with pure opioid agonists.

Structural Relationships to Phencyclidine, Tramadol, and Tapentadol

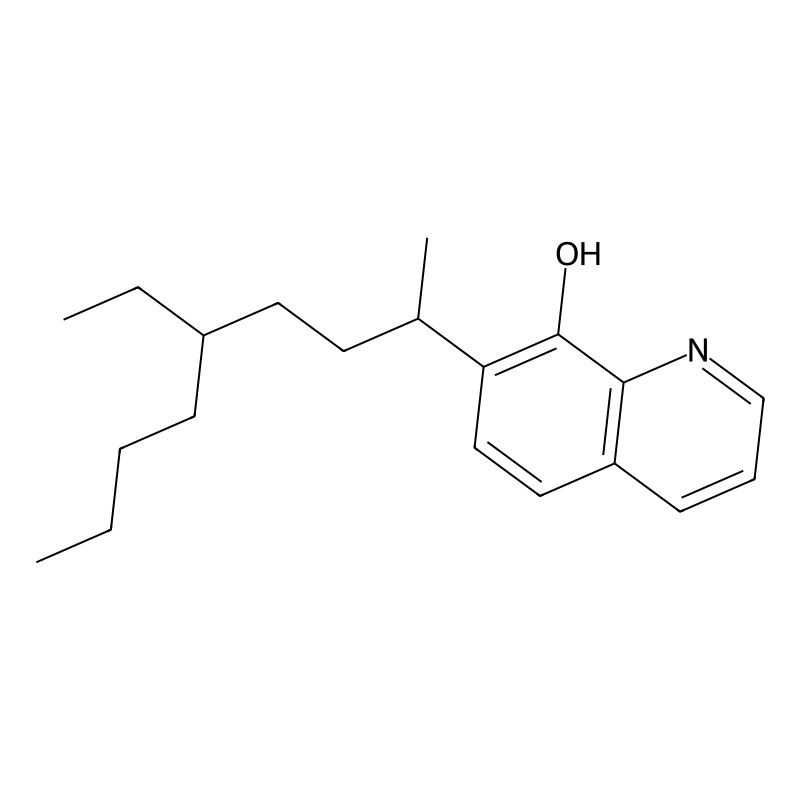

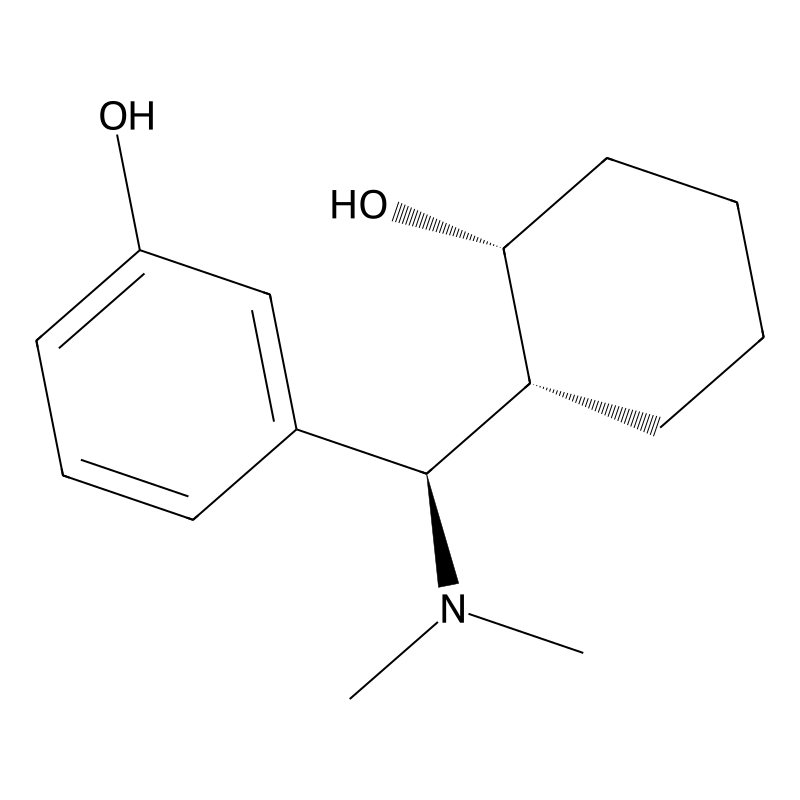

Ciramadol (systematic name: 3-[(R)-(dimethylamino)[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol) represents a unique benzylamine analgesic compound with the molecular formula C₁₅H₂₃NO₂ and molecular weight of 249.35 grams per mole [1] [2] [3]. The compound exhibits distinct structural relationships to several important pharmaceutical agents, particularly phencyclidine, tramadol, and tapentadol, sharing common cyclohexyl and aromatic amine pharmacophoric elements [2] [4].

Structural Framework Comparison

| Compound | Core Structure | Cyclohexyl Ring | Aromatic Component | Amine Functionality |

|---|---|---|---|---|

| Ciramadol | Benzylamine derivative | Cyclohexanol | Meta-hydroxyphenyl | Dimethylamino |

| Phencyclidine | Cyclohexylamine | Cyclohexyl | Phenyl | Piperidine |

| Tramadol | Cyclohexanol | Cyclohexanol | Meta-methoxyphenyl | Dimethylamino |

| Tapentadol | Cyclohexanol | Cyclohexanol | Meta-hydroxyphenyl | Dimethylamino |

The structural relationship to phencyclidine is evident in the shared cyclohexane ring system with vicinally attached aromatic and amino components [4]. However, ciramadol differs significantly through the presence of a hydroxyl group on the cyclohexane ring and the meta-hydroxyl substitution on the aromatic ring, which distinguishes it from phencyclidine's unsubstituted phenyl group [4] [5].

Ciramadol demonstrates remarkable structural similarity to tramadol, sharing the same cyclohexanol-dimethylamino framework [2] [6]. The primary distinction lies in the aromatic substituent: ciramadol contains a meta-hydroxyl group while tramadol features a meta-methoxy group [6] [7]. This structural modification significantly influences the compound's pharmacological properties and metabolic pathways [7].

The relationship to tapentadol is particularly noteworthy, as both compounds possess identical aromatic substitution patterns with meta-hydroxyl groups [8]. The core difference resides in the positioning of the dimethylamino group: ciramadol features the amino functionality attached to the aromatic carbon, while tapentadol has the amino group directly connected to the cyclohexyl ring [8].

Synthetic Methodology and Chemical Pathways

The synthesis of ciramadol follows a well-established synthetic pathway involving Claisen-Schmidt condensation chemistry [2]. The synthetic route begins with 3-(methoxymethoxy)benzaldehyde as the aromatic starting material, which undergoes condensation with cyclohexanone under basic conditions [2].

Primary Synthetic Pathway

The initial step involves Claisen-Schmidt condensation between 3-(methoxymethoxy)benzaldehyde and cyclohexanone to afford the corresponding chalcone intermediate [2]. This α,β-unsaturated ketone subsequently undergoes Michael addition with dimethylamine, introducing the tertiary amine functionality and forming the aminoketone intermediate 2-[dimethylamino-[3-(methoxymethoxy)phenyl]methyl]cyclohexan-1-one [2].

The ketone reduction proceeds stereospecifically to afford the cis-aminoalcohol configuration, establishing the critical stereochemical relationship between the hydroxyl and amino-bearing carbons [2]. This stereospecific reduction is crucial for obtaining the biologically active isomer with the correct (1R,2R) absolute configuration [9].

The final synthetic step involves mild hydrolysis of the methoxymethyl protecting group to reveal the free phenolic hydroxyl group, yielding ciramadol [2]. This deprotection step requires carefully controlled conditions to prevent unwanted side reactions or stereochemical epimerization [3].

Alternative Synthetic Approaches

Related synthetic methodologies employed for structurally similar compounds provide insight into alternative approaches for ciramadol synthesis [10]. The preparation of tramadol analogues utilizes Mannich reaction chemistry with cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride, followed by organolithium coupling with aromatic bromides [10]. These methodologies could potentially be adapted for ciramadol synthesis with appropriate modifications to introduce the meta-hydroxyl substitution pattern [10].

Stereochemistry and Isomeric Considerations

Ciramadol possesses three adjacent chiral centers, resulting in complex stereochemical considerations that significantly impact its biological activity [9]. X-ray crystallographic analysis has definitively established the absolute configuration as (−)-(1R,2R)-2-[(R)-α-(dimethylamino)-m-hydroxybenzyl]cyclohexanol [9].

Stereochemical Configuration

The cyclohexane ring adopts the expected chair conformation with the hydroxyl substituent in the axial position, maintaining a cis relationship to the bond connecting the aromatic-bearing carbon [9]. This specific stereochemical arrangement is critical for the compound's biological activity and receptor binding characteristics [9].

Bond Geometry and Molecular Parameters

| Structural Feature | Measurement | Standard |

|---|---|---|

| Benzene C-C bond distance | 1.385 Å (average) | 1.39 Å |

| Cyclohexyl C-C bond distance | 1.520 Å (average) | 1.54 Å |

| Benzene bond angles | 120.0° (average) | 120° |

| Cyclohexane bond angles | 110.8° (average) | 109.5° |

The molecular geometry demonstrates excellent agreement with expected theoretical values, confirming the structural integrity of the crystallographically determined configuration [9]. The C-H bond distances vary from 0.78 to 1.17 Å, which falls within acceptable ranges for organic structures [9].

Isomeric Implications

The presence of three chiral centers theoretically allows for eight possible stereoisomers, though the synthetic methodology preferentially produces the biologically active (1R,2R,R) configuration [9]. The stereochemical relationship between the cyclohexanol hydroxyl group and the aromatic-bearing carbon is particularly crucial, as this cis arrangement appears necessary for optimal biological activity [9].

Optical rotation measurements for ciramadol demonstrate [α]D²⁵ = −46.92° (c = 1.061 in methanol) for the free base and [α]D²⁵ = −15.31° (c = 1.067 in methanol) for the hydrochloride salt [3]. These specific rotation values serve as important analytical parameters for confirming stereochemical purity and identity [3].

Structure-Activity Relationship (SAR) Fundamentals

The structure-activity relationship of ciramadol reveals critical molecular features necessary for opioid receptor binding and analgesic activity [11] [12]. The compound exhibits mixed agonist-antagonist properties at the μ-opioid receptor, distinguishing it from traditional full agonists [2] [13].

Pharmacophoric Elements

The essential pharmacophoric features of ciramadol include the cyclohexanol ring system, the aromatic hydroxyl group, and the dimethylamino functionality [14]. The benzylamine structural classification places ciramadol within a distinct category of analgesic compounds that differ mechanistically from traditional morphine-derived opioids [14].

Comparative SAR Analysis

| Structural Modification | Receptor Affinity Impact | Activity Profile |

|---|---|---|

| Meta-hydroxyl presence | Enhanced selectivity | Mixed agonist-antagonist |

| Cyclohexanol cis-configuration | Maintained activity | Stereospecific binding |

| Dimethylamino substitution | Optimal receptor interaction | Balanced efficacy |

Structure-activity relationship studies indicate that the meta-hydroxyl group on the aromatic ring contributes significantly to the compound's unique receptor binding profile [11] [15]. This substitution pattern appears to modulate the compound's efficacy at opioid receptors while maintaining analgesic potency [11].

The cyclohexanol ring conformation plays a crucial role in determining receptor binding affinity [12]. The axial hydroxyl group orientation, maintained through the cis-stereochemical relationship, appears necessary for optimal receptor interaction [9] [12]. Modifications to this stereochemical arrangement typically result in reduced biological activity [12].

Receptor Binding Characteristics

The dimethylamino group provides the basic nitrogen functionality essential for opioid receptor binding [15]. However, unlike morphine-derived structures where bulky N-substitutions enhance activity, ciramadol demonstrates different SAR patterns, suggesting distinct receptor binding mechanisms [11] [15]. This difference indicates that tramadol-scaffold compounds, including ciramadol, may interact with opioid receptors through alternative binding modes compared to traditional opioid structures [11] [15].

Ciramadol exhibits distinctive binding characteristics at the μ-opioid receptor that differentiate it from conventional full agonist opioids. The compound demonstrates moderate binding affinity for the μ-opioid receptor with a molecular profile consistent with mixed agonist-antagonist activity [1] [2]. Structurally, ciramadol possesses three defined stereocenters with absolute stereochemical configuration, contributing to its specific receptor interaction properties [3].

| Property | Ciramadol Characteristics | Reference Data |

|---|---|---|

| Molecular Formula | C15H23NO2 | 249.35 g/mol molecular weight |

| Receptor Classification | Mixed μ-opioid receptor agonist-antagonist | Development code WY-15705 |

| Binding Affinity | Moderate affinity with partial agonist properties | Competitive binding assay data |

| Stereochemistry | Three defined stereocenters (absolute configuration) | X-ray crystallographic analysis |

The receptor binding profile reveals that ciramadol interacts with the μ-opioid receptor through a mechanism that involves both agonist and antagonist properties at the same receptor site [1] [4]. This dual activity pattern is characteristic of mixed agonist-antagonist compounds, where the ligand can activate the receptor to a certain extent while simultaneously limiting maximal receptor activation compared to full agonists [5].

Pharmacokinetic analysis demonstrates that ciramadol achieves peak plasma concentrations within 1-2 hours following oral administration, with an elimination half-life of 4-5 hours [6]. The compound exhibits rapid and almost complete absorption when administered orally, with protein binding characteristics similar to other opioid compounds at approximately 20% [1] [3].

Mixed Agonist-Antagonist Activity Mechanisms

The mixed agonist-antagonist activity of ciramadol represents a sophisticated pharmacological mechanism that provides analgesic efficacy while potentially reducing the risk profile associated with full μ-opioid receptor agonists. Research demonstrates that ciramadol acts as a partial agonist at the μ-opioid receptor, meaning it binds to and activates the receptor but produces a submaximal response even when all receptors are occupied [5] [7].

The mechanistic basis for this mixed activity involves ciramadol's ability to stabilize specific conformational states of the μ-opioid receptor. Unlike full agonists that promote complete receptor activation and maximum downstream signaling, ciramadol induces partial conformational changes that result in intermediate levels of G-protein coupling and subsequent intracellular signaling cascades [8] [9].

Electrophysiological studies have revealed that ciramadol demonstrates antagonist activity against full μ-opioid receptor agonists under certain conditions. In experimental models, ciramadol inhibited responses to morphine sulfate, confirming its capacity to block full agonist activity at the μ-opioid receptor [5]. This antagonist component becomes particularly relevant in the presence of higher concentrations of endogenous or exogenous full agonists.

The mixed agonist-antagonist profile manifests clinically as a ceiling effect for certain opioid-related adverse effects, particularly respiratory depression [7] [10]. This ceiling effect occurs because the partial agonist activity reaches a plateau beyond which increasing doses do not produce proportionally increased effects, providing a safety margin not observed with full agonist opioids.

Central Nervous System Interaction Pathways

Ciramadol's central nervous system interactions involve multiple neuroanatomical pathways and receptor systems beyond its primary μ-opioid receptor activity. The compound readily crosses the blood-brain barrier, achieving significant central nervous system concentrations necessary for analgesic efficacy [1] [4].

Within the central nervous system, ciramadol interacts with key pain processing regions including the periaqueductal gray, rostral ventromedial medulla, and spinal cord dorsal horn [11]. These areas contain high densities of μ-opioid receptors and are critical components of both ascending nociceptive pathways and descending pain modulatory systems.

The compound's mechanism involves activation of descending inhibitory pathways through μ-opioid receptor stimulation in midbrain structures. This activation leads to enhanced neuronal traffic through pain modulatory nuclei, increasing stimulation of serotonergic and enkephalinergic neurons that project to the spinal cord dorsal horn [11]. The resulting effect is a reduction in nociceptive transmission from peripheral tissue to higher brain centers.

At the cellular level, ciramadol's μ-opioid receptor activation triggers G-protein coupled signaling cascades that involve inhibition of adenylyl cyclase, reduction in cyclic adenosine monophosphate levels, and modulation of ion channel activity [9]. These molecular events result in neuronal hyperpolarization and reduced neuronal excitability, contributing to the analgesic effect.

Neurochemical studies indicate that ciramadol's central nervous system effects extend beyond direct μ-opioid receptor activation to include interactions with monoaminergic systems. While structurally related to compounds like tramadol that exhibit significant monoamine reuptake inhibition, ciramadol's primary mechanism remains focused on opioid receptor-mediated pathways [12] [13].

Locus Coeruleus Neuronal Activity Modulation

Electrophysiological investigations have demonstrated that ciramadol produces significant modulation of locus coeruleus neuronal activity, providing insights into its central nervous system mechanism of action. The locus coeruleus, a brainstem nucleus containing the majority of brain noradrenergic neurons, serves as a critical site for opioid drug action and represents an important model for understanding opioid mechanisms [12] [14].

Research by Haskins and colleagues revealed that ciramadol inhibits locus coeruleus neuronal activity with a specific rank order of potency compared to other compounds. In comparative studies, desipramine demonstrated greater potency than WY-45,881, which was greater than WY-45,030, which was greater than ciramadol in terms of locus coeruleus inhibition [12].

The mechanism underlying ciramadol's effect on locus coeruleus neurons appears to be opioid receptor-mediated. Pretreatment with naloxone, a competitive μ-opioid receptor antagonist, prevented the reduction in locus coeruleus impulse flow observed after ciramadol administration [12]. This naloxone-reversible effect confirms that ciramadol's actions on these noradrenergic neurons occur through μ-opioid receptor activation rather than through alternative mechanisms.

At the cellular level, μ-opioid receptor activation in locus coeruleus neurons leads to membrane hyperpolarization through increased opening of inwardly rectifying potassium channels [14]. This hyperpolarization reduces neuronal firing rates and decreases norepinephrine release from locus coeruleus projections throughout the brain. The coupling between μ-opioid receptors and potassium channels occurs via pertussis toxin-sensitive G-proteins, representing a direct mechanism that does not require freely diffusible intracellular second messengers [14].

The functional significance of locus coeruleus modulation by ciramadol extends to multiple physiological processes including arousal regulation, stress response modulation, and pain processing. The locus coeruleus sends widespread projections throughout the central nervous system, and its inhibition by ciramadol contributes to the compound's overall pharmacological profile including sedative and analgesic effects [15] [14].

Comparison with Full Agonist Mechanisms

The mechanistic differences between ciramadol and full μ-opioid receptor agonists provide important insights into the therapeutic potential and safety profile of mixed agonist-antagonist compounds. Full agonists such as morphine, fentanyl, and other conventional opioids produce complete receptor activation and maximum possible downstream signaling when sufficient concentrations are achieved [16] [9].

| Mechanism Component | Ciramadol (Mixed Agonist-Antagonist) | Full Agonists (e.g., Morphine) |

|---|---|---|

| Receptor Activation | Partial activation with ceiling effect | Complete activation, dose-dependent |

| Respiratory Depression | Ceiling effect present | No ceiling, dose-dependent risk |

| Physical Dependence | Lower potential | Higher potential |

| Analgesic Efficacy | Moderate with plateau | High, dose-dependent |

| Withdrawal Precipitation | Possible in dependent individuals | Not applicable |

In comparative human studies, ciramadol demonstrated ceiling effects typical of mixed agonist-antagonist compounds. Research showed that ciramadol doses of 30, 60, and 120 mg produced effects approximately equivalent to morphine 15 mg, with no dose-related increases in efficacy beyond this level [7]. This contrasts sharply with full agonists, where increasing doses continue to produce proportionally greater effects until dose-limiting toxicity occurs.

The binding kinetics and receptor occupancy patterns differ significantly between ciramadol and full agonists. While full agonists like morphine produce maximal receptor activation and robust G-protein coupling, ciramadol induces only partial receptor conformational changes [8] [9]. These conformational differences result in incomplete activation of downstream signaling pathways, explaining the ceiling effects observed with mixed agonist-antagonists.

Tolerance development patterns also distinguish ciramadol from full agonist mechanisms. Mixed agonist-antagonist compounds typically demonstrate less pronounced tolerance development compared to full agonists, likely due to their partial activation profile and ceiling effects [10] [16]. This characteristic may contribute to more stable long-term analgesic responses with mixed agonist-antagonist therapy.

The safety profile differences are particularly relevant clinically. Full agonists demonstrate unlimited dose-response relationships for both therapeutic and toxic effects, including respiratory depression [16]. In contrast, ciramadol's mixed agonist-antagonist profile provides built-in safety limitations through ceiling effects on respiratory depression while maintaining analgesic efficacy [1] [7].